molecular formula C19H16F5NO2S B2927918 7-(2,5-difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane CAS No. 2034576-37-7

7-(2,5-difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane

Cat. No.: B2927918
CAS No.: 2034576-37-7
M. Wt: 417.39
InChI Key: YLTCXSIXCUFICP-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane (CAS 2034576-37-7) is a synthetic small molecule with a molecular formula of C19H16F5NO2S and a molecular weight of 417.39 g/mol . This compound features a 1,4-thiazepane core, a seven-membered ring system that is notably three-dimensional and currently underrepresented in fragment-based drug discovery libraries . Its structural characteristics place it within a class of molecules that have been identified as ligands for BET (bromodomain and extraterminal domain) bromodomains, such as the protein BRD4, which is a significant target in anticancer drug discovery . The efficient synthesis of 1,4-thiazepane scaffolds, as precursors to compounds like this one, has been explored to provide access to diverse, three-dimensional fragments for screening libraries in fragment-based ligand discovery (FBLD) . This high-quality chemical is supplied with guaranteed purity and stability for research applications. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F5NO2S/c20-13-3-6-16(21)15(11-13)17-7-8-25(9-10-28-17)18(26)12-1-4-14(5-2-12)27-19(22,23)24/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCXSIXCUFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,5-Difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H12_{12}F5_{5}N1_{1}O2_{2}S
  • Molecular Weight : 385.33 g/mol

The presence of fluorinated aromatic groups enhances its lipophilicity and may contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival, particularly in cancer cells with specific mutations such as KRAS G12C .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in malignant cells, which is crucial for effective cancer therapy .
  • Anti-angiogenic Properties : Some studies suggest that this compound could inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply .

In Vitro Studies

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. Below is a summary table of findings:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)10.5KRAS G12C pathway inhibition
HeLa (Cervical)12.3Anti-angiogenic activity
HCT116 (Colon)8.9Cell cycle arrest

These results indicate promising activity against multiple types of cancer cells.

Case Studies

  • Case Study on MCF-7 Cells :
    A study focusing on MCF-7 cells revealed that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer .
  • KRAS G12C Mutant Models :
    In models expressing KRAS G12C mutations, the compound showed effective inhibition of downstream signaling pathways associated with tumor growth. This suggests its potential use in targeted therapies for specific cancer types .

Comparison with Similar Compounds

1-(7-(2,5-Difluorophenyl)-1,4-Thiazepan-4-yl)-2-(3-(Trifluoromethyl)phenyl)Ethanone

Key Differences :

  • Substituent Chemistry: The analogous compound replaces the 4-(trifluoromethoxy)benzoyl group with a 3-(trifluoromethyl)phenyl-ethanone moiety.
  • Molecular Weight: The analogue has a molecular weight of 415.4 g/mol (C20H18F5NOS), slightly lower than the target compound due to differences in substituents .
  • Synthetic Flexibility: The ethanone linker in the analogue may offer different reactivity profiles compared to the benzoyl group in the target compound.

Thiazolo[4,5-d]Pyrimidine Derivatives ()

Key Differences :

  • Core Heterocycle : Compounds like 19 and 20 in feature fused thiazolo-pyrimidine rings, which are structurally rigid compared to the flexible 1,4-thiazepane core. This rigidity may limit conformational adaptability in biological systems .
  • Substituent Diversity: These derivatives incorporate coumarin and thieno-pyrimidine moieties, which are absent in the target compound. Such groups could confer fluorescence properties or distinct binding modes .

Physicochemical and Pharmacological Properties

Property 7-(2,5-Difluorophenyl)-4-[4-(Trifluoromethoxy)benzoyl]-1,4-Thiazepane 1-(7-(2,5-Difluorophenyl)-1,4-Thiazepan-4-yl)-2-(3-(Trifluoromethyl)phenyl)Ethanone Thiazolo[4,5-d]Pyrimidine Derivatives
Molecular Formula C20H15F5NO2S (estimated) C20H18F5NOS Varies (e.g., C27H18N4O3S2 for 19 )
Key Substituents 2,5-Difluorophenyl, 4-(Trifluoromethoxy)benzoyl 2,5-Difluorophenyl, 3-(Trifluoromethyl)phenyl-ethanone Coumarin, thieno-pyrimidine
Electron Effects Strong electron-withdrawing (OCF₃) Moderate electron-withdrawing (CF₃) Mixed (coumarin: electron-rich)
Synthetic Method Likely amide coupling (inferred) Not specified Microwave-assisted condensation
Potential Applications Not specified (likely CNS or metabolic disorders) Not specified Fluorescent probes, enzyme inhibitors

Research Implications

  • Structure-Activity Relationships (SAR) : The trifluoromethoxy group in the target compound may enhance binding to electron-deficient pockets in biological targets compared to CF₃-containing analogues .

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